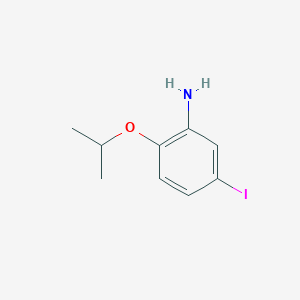

5-Iodo-2-isopropoxyaniline

Beschreibung

5-Iodo-2-isopropoxyaniline (CAS: Not explicitly provided) is a halogenated aniline derivative featuring an ether (isopropoxy) group at the ortho-position and an iodine substituent at the para-position relative to the aniline group. This compound is characterized by its hybrid structure, combining aromatic amine reactivity with the steric and electronic effects of iodine and the isopropoxy ether moiety. While its specific applications remain undocumented in the provided evidence, its structural features align with compounds used in agrochemical synthesis, particularly herbicides and pesticides.

Eigenschaften

IUPAC Name |

5-iodo-2-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGYZBDOSDRQGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropoxyaniline typically involves the iodination of 2-isopropoxyaniline. One common method is the direct iodination using iodine and an oxidizing agent such as sodium bicarbonate in an aqueous medium. The reaction is carried out at low temperatures to prevent over-iodination and to ensure high selectivity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Iodo-2-isopropoxyaniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Oxidation: Oxidizing agents like iodine (V)-based reagents.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Substituted Anilines: Formed through nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity: Research indicates that compounds similar to 5-Iodo-2-isopropoxyaniline exhibit significant anticancer properties. In vitro studies have shown that these compounds can reduce cell viability in various cancer cell lines, including A549 human lung adenocarcinoma cells. The presence of iodine enhances binding affinity to biological targets, potentially leading to improved therapeutic outcomes.

- Antimicrobial Activity: The compound may also exhibit antimicrobial effects, making it a candidate for further exploration in drug development.

2. Organic Synthesis

- Building Block for Complex Molecules: this compound serves as a versatile intermediate for synthesizing various pharmaceutical compounds with potential antiviral and anticancer activities.

- Reactions:

- Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

- Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

- Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Case Studies and Research Findings

Anticancer Activity:

A study highlighted the anticancer properties of this compound analogs, demonstrating significant cytotoxic effects on A549 cells with an IC50 value around 12 µM while maintaining low toxicity towards non-cancerous cells.

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Toxicity on Non-Cancerous Cells |

|---|---|---|---|

| Compound A | A549 | 10 | Low |

| Compound B | A549 | 15 | Moderate |

| 5-Iodo Compound | A549 | 12 | Low |

Nematicidal Activity:

A related study investigated the efficacy of benzamide derivatives against Caenorhabditis elegans, indicating that structural analogs of this compound could exhibit significant nematicidal activity at low concentrations.

Wirkmechanismus

The mechanism of action of 5-Iodo-2-isopropoxyaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The iodine atom can enhance the compound’s binding affinity to its target by forming halogen bonds .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The table below compares 5-Iodo-2-isopropoxyaniline with selected pesticidal compounds from the Pesticide Chemicals Glossary , emphasizing functional groups, substituents, and applications:

Functional Group Analysis

- Ether Linkages: The isopropoxy group in this compound enhances steric bulk and lipophilicity, similar to phenoxy ethers in haloxyfop and fluazifop. However, the latter compounds integrate pyridine rings, which improve target-binding affinity in herbicides .

- Halogenation : The iodine substituent in this compound contrasts with trifluoromethyl and chloro groups in haloxyfop. Iodine’s larger atomic radius may increase molecular weight and photodegradation susceptibility compared to lighter halogens.

- Aniline vs. Heterocycles : Unlike pyridine (haloxyfop) or imidazolone (impazapic) cores, the aniline group in this compound offers nucleophilic reactivity but reduced metabolic stability in biological systems.

Research Implications and Hypotheses

Mode of Action

For example:

Biologische Aktivität

5-Iodo-2-isopropoxyaniline is an aromatic compound notable for its biological activity, primarily due to the presence of an iodine atom and an isopropoxy group on the aniline ring. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry and organic synthesis.

Chemical Structure and Synthesis

This compound has the molecular formula CHINO. The compound is synthesized through the iodination of 2-isopropoxyaniline, typically using iodine in the presence of an oxidizing agent like sodium bicarbonate at low temperatures to prevent over-iodination .

Chemical Reactions:

- Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

- Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

- Oxidation and Reduction: The compound can undergo oxidation or reduction to yield various derivatives .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The iodine atom enhances the compound’s binding affinity, potentially forming halogen bonds that stabilize interactions with biological macromolecules .

Potential Biological Effects:

- Anticancer Activity: Research indicates that compounds with similar structures exhibit anticancer properties, suggesting potential applications for this compound in cancer therapeutics .

- Antimicrobial Activity: The compound may also show antimicrobial effects, making it a candidate for further exploration in drug development .

Case Studies and Research Findings

-

Nematicidal Activity:

A study investigated the efficacy of various benzamide derivatives against Caenorhabditis elegans, a model organism for studying nematicidal activity. Although specific data on this compound was not highlighted, similar compounds showed significant motility reduction at concentrations as low as 10 µM, indicating that structural analogs could have comparable effects .Compound % C. elegans Motility Reduction (10 µM) Compound 1a 100% Compound 1b 100% Compound 3 92% Compound 4 100% -

Medicinal Chemistry Applications:

In medicinal chemistry, derivatives of aniline compounds are often explored for their potential antiviral and anticancer activities. The unique properties imparted by the iodine atom in this compound could enhance its therapeutic profile compared to non-iodinated analogs .

Comparative Analysis

When compared to similar compounds, such as 5-Iodo-2-methoxyaniline and 5-Bromo-2-isopropoxyaniline, the presence of the iodine atom in this compound significantly influences its reactivity and biological activity. The isopropoxy group adds steric hindrance that may affect enzyme binding and overall biological efficacy .

| Compound | Unique Features | Potential Applications |

|---|---|---|

| This compound | Iodine atom enhances reactivity | Anticancer, antimicrobial research |

| 5-Iodo-2-methoxyaniline | Methoxy group instead of isopropoxy | Similar therapeutic applications |

| 5-Bromo-2-isopropoxyaniline | Bromine atom instead of iodine | Potentially lower reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.